(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Overview
Description
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.34 g/mol . It is a member of the methoxybenzenes family and is characterized by the presence of two methoxyphenyl groups attached to a penta-1,4-dien-3-one backbone
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of molecules known as chalcones . Chalcones are known to interact with a variety of biological targets, including enzymes and receptors, and can exhibit a wide range of biological activities.
Mode of Action
It’s known that this compound exhibits nonlinear optical (nlo) properties . The compound’s NLO properties are due to its intramolecular charge transfer (ICT), which is a result of interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This indicates that the compound belongs to a D-π-A push-pull system .
Result of Action
The compound (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one has been found to exhibit promising NLO properties . It has a high second harmonic generation (SHG) conversion efficiency, which is 1.28 times greater than that of standard urea . This suggests that the compound could be used in NLO applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its NLO properties, such as SHG efficiency, can be affected by the particle size . Furthermore, the compound’s melting point is 94°C, suggesting that its stability could be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction . This reaction involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation reaction can be scaled up for industrial purposes. The reaction conditions can be optimized to increase yield and purity, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Similar structure but with hydroxy groups instead of methoxy groups.
(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZVKDXPBWBUKY-LQIBPGRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347720 | |
Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37951-12-5, 2051-07-2 | |
Record name | Bis(4-methoxybenzylidene)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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